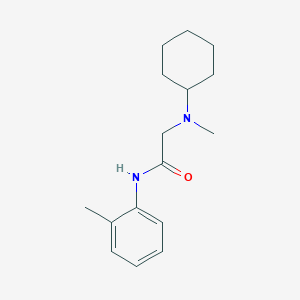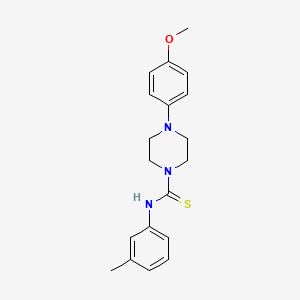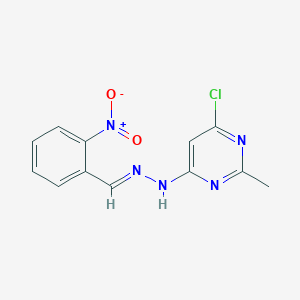![molecular formula C16H13ClN2O2 B5881001 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide, also known as BCI-121, is a chemical compound that has gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide involves the inhibition of various enzymes. It has been shown to inhibit protein kinase C, which plays a role in cell proliferation and differentiation. It has also been shown to inhibit phospholipase A2, which plays a role in inflammation. The inhibition of these enzymes by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide results in anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. It has also been shown to decrease the production of prostaglandins, which play a role in inflammation. In addition, it has been shown to decrease the expression of cytokines, which play a role in the immune response.
实验室实验的优点和局限性
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has several advantages and limitations for lab experiments. One advantage is its inhibitory effects on various enzymes, which make it a promising compound for further research in the fields of cancer and inflammation. Another advantage is its anti-tumor and anti-inflammatory properties, which make it a potential candidate for drug development. One limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
未来方向
There are several future directions for the research of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide. One direction is to further investigate its inhibitory effects on various enzymes and to identify its specific targets. Another direction is to explore its potential as a drug for the treatment of cancer and inflammation. Additionally, further research is needed to determine its toxicity and safety for use in humans. Overall, the potential applications of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide in scientific research make it a promising compound for further investigation.
合成方法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been achieved using various methods. One method involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoxazole in the presence of triethylamine. Another method involves the reaction of 2-aminobenzoxazole with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. Both methods result in the formation of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide with high yields.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on various enzymes, including protein kinase C and phospholipase A2. It has also been shown to have anti-inflammatory and anti-tumor properties. These properties make it a promising compound for further research in the fields of cancer and inflammation.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-15(20)18-10-7-8-12(17)11(9-10)16-19-13-5-3-4-6-14(13)21-16/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIEMOLQWUOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Benzooxazol-2-yl-4-chloro-phenyl)-propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)




![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)



![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)

